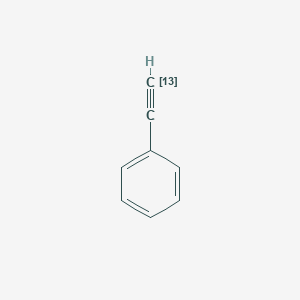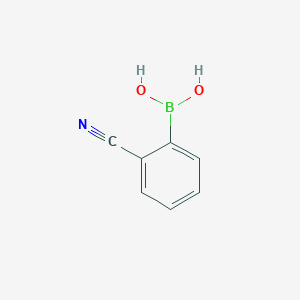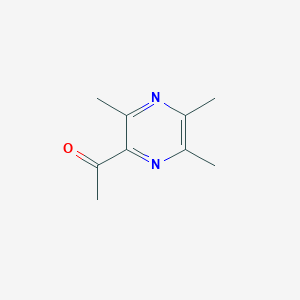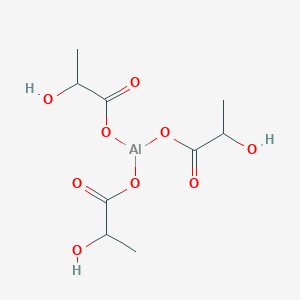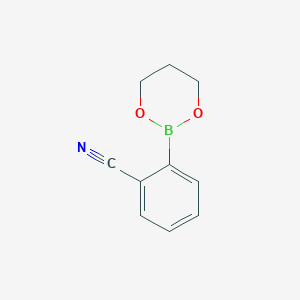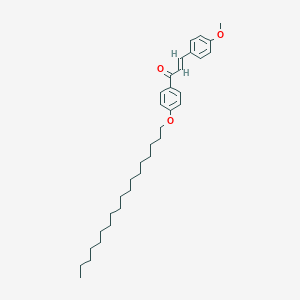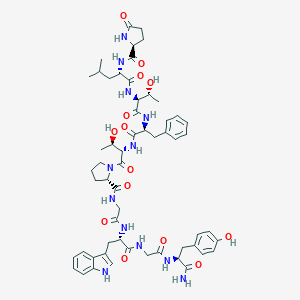
Hypotrehalosemic hormone, tabanus atratus
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hypotrehalosemic hormone (HTH) is a neuropeptide hormone that is synthesized and secreted by the neurosecretory cells of the pars intercerebralis of insects. It plays a crucial role in regulating the levels of trehalose, a major carbohydrate in insects, in the hemolymph. Tabanus atratus is a species of horsefly that has been extensively studied for its HTH secretion and its effects on the physiology of insects.
作用機序
Hypotrehalosemic hormone, tabanus atratus acts on the fat body of insects to regulate the levels of trehalose in the hemolymph. It binds to specific receptors on the surface of the fat body cells, leading to the activation of intracellular signaling pathways that result in the breakdown of trehalose into glucose. This glucose is then used as an energy source by the insect.
生化学的および生理学的効果
Hypotrehalosemic hormone, tabanus atratus has several biochemical and physiological effects on insects. It regulates the levels of trehalose in the hemolymph, which is important for energy metabolism and stress response. It also regulates the synthesis of storage proteins in the fat body, which are important for the development and reproduction of insects. Hypotrehalosemic hormone, tabanus atratus has been shown to have an inhibitory effect on the synthesis of juvenile hormone, which is important for the regulation of insect development.
実験室実験の利点と制限
Hypotrehalosemic hormone, tabanus atratus has several advantages for lab experiments. It is easy to isolate and purify from Tabanus atratus, and its effects on insect physiology are well characterized. Hypotrehalosemic hormone, tabanus atratus analogs can be synthesized that have specific effects on insect physiology, making it a useful tool for studying insect development and metabolism. However, Hypotrehalosemic hormone, tabanus atratus has some limitations for lab experiments. Its effects on other organisms, such as mammals, are not well characterized, and its potential side effects on insects are not well understood.
将来の方向性
There are several future directions for research on Hypotrehalosemic hormone, tabanus atratus and Tabanus atratus. One area of research is the development of Hypotrehalosemic hormone, tabanus atratus analogs that have specific effects on insect physiology. These analogs could be used for pest control, as well as for biotechnology applications. Another area of research is the study of the molecular mechanisms involved in Hypotrehalosemic hormone, tabanus atratus signaling, which could lead to the development of new drugs that target these pathways. Finally, the study of Hypotrehalosemic hormone, tabanus atratus in other insect species could provide insights into the evolution of neuropeptide signaling pathways in insects.
合成法
The synthesis of Hypotrehalosemic hormone, tabanus atratus in Tabanus atratus involves the transcription and translation of the Hypotrehalosemic hormone, tabanus atratus gene, followed by post-translational modifications that result in the formation of the mature peptide hormone. The Hypotrehalosemic hormone, tabanus atratus gene is transcribed into a preprohormone that contains a signal peptide, a prohormone, and the mature Hypotrehalosemic hormone, tabanus atratus peptide. The signal peptide directs the preprohormone to the endoplasmic reticulum, where it is cleaved to form the prohormone. The prohormone is then transported to the Golgi apparatus, where it undergoes further cleavage and modifications to form the mature Hypotrehalosemic hormone, tabanus atratus peptide.
科学的研究の応用
Hypotrehalosemic hormone, tabanus atratus has been extensively studied for its role in regulating the levels of trehalose in insects. It has also been studied for its potential applications in pest control. Hypotrehalosemic hormone, tabanus atratus analogs have been developed that can disrupt the regulation of trehalose levels in insects, leading to their death. Hypotrehalosemic hormone, tabanus atratus has also been studied for its potential applications in biotechnology, as it can be used as a marker for gene expression in insects.
特性
CAS番号 |
125009-46-3 |
|---|---|
製品名 |
Hypotrehalosemic hormone, tabanus atratus |
分子式 |
C57H74N12O14 |
分子量 |
1151.3 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H74N12O14/c1-30(2)23-41(65-52(78)39-20-21-45(73)62-39)53(79)67-48(31(3)70)56(82)66-42(25-33-11-6-5-7-12-33)54(80)68-49(32(4)71)57(83)69-22-10-15-44(69)55(81)61-29-47(75)64-43(26-35-27-59-38-14-9-8-13-37(35)38)51(77)60-28-46(74)63-40(50(58)76)24-34-16-18-36(72)19-17-34/h5-9,11-14,16-19,27,30-32,39-44,48-49,59,70-72H,10,15,20-26,28-29H2,1-4H3,(H2,58,76)(H,60,77)(H,61,81)(H,62,73)(H,63,74)(H,64,75)(H,65,78)(H,66,82)(H,67,79)(H,68,80)/t31-,32-,39+,40+,41+,42+,43+,44+,48+,49+/m1/s1 |
InChIキー |
ZPRYIBJWNDQEBJ-VZVMHJBISA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]6CCC(=O)N6)O |
SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C6CCC(=O)N6 |
正規SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C6CCC(=O)N6 |
その他のCAS番号 |
125009-46-3 |
配列 |
XLTFTPGWGY |
同義語 |
hypotrehalosemic hormone, Tabanus atratus pGlu-Leu-Thr-Phe-Thr-Pro-Gly-Trp-Gly-Tyr-NH2 Taa-HoTH |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



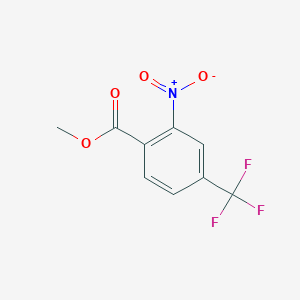
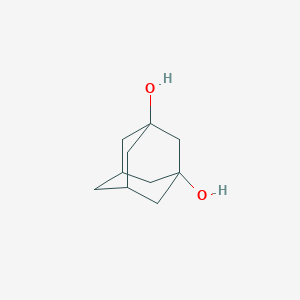
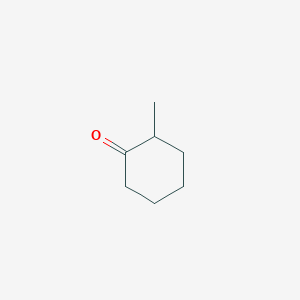
![(10,13-Dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) 4-methylbenzenesulfonate](/img/structure/B44807.png)
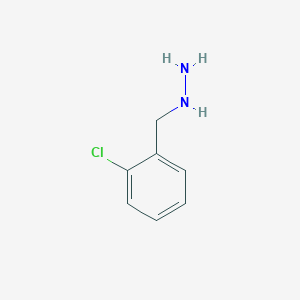
![6-Methylfuro[3,2-c]pyridine](/img/structure/B44811.png)
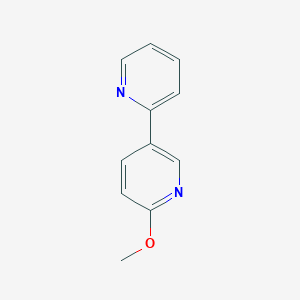
![3-(4-hydroxy-3-iodophenyl)-N-[3-[(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]propyl]propanamide](/img/structure/B44819.png)
